Product packaging for GSK1614343(Cat. No.:)

GSK1614343

Cat. No.: B1672356
M. Wt: 487.4 g/mol
InChI Key: QNOSCJDGJKVFJR-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of the Ghrelin-Growth Hormone Secretagogue Receptor Axis

Ghrelin, a 28-amino-acid polypeptide, is predominantly synthesized and secreted by endocrine cells in the gastric fundus, with additional expression in the hypothalamus. researchgate.netnih.govkarger.comjst.go.jpmdpi.comspandidos-publications.com This "hunger hormone" is a key endogenous ligand for the growth hormone secretagogue receptor type 1a (GHSR-1a), a G protein-coupled receptor (GPCR). researchgate.netnih.govkarger.comjst.go.jpmdpi.combioscientifica.comnih.govjcdr.netnih.govwikipedia.orgacs.orgnih.govresearchgate.netnih.gov

Rationale for Investigating Ghrelin Receptor Antagonists

The physiological effects of ghrelin, such as its ability to increase growth hormone secretion, gastric acid secretion, gastric motility, and hunger, while simultaneously decreasing glucose-dependent insulin (B600854) secretion and insulin sensitivity, highlight the therapeutic potential of modulating the ghrelin receptor. nih.gov Consequently, the development and investigation of ghrelin receptor antagonists have emerged as a promising avenue for addressing various metabolic disorders. acs.orgnih.govphysiology.org

Research into ghrelin receptor antagonists is driven by their potential applications in conditions like obesity and type 2 diabetes, where counteracting ghrelin's orexigenic and metabolic effects could offer therapeutic benefits. acs.orgnih.govphysiology.org Furthermore, the ghrelin system has been implicated in the mechanisms underlying drug addiction, making ghrelin receptor antagonists subjects of interest in this field. mdpi.comacs.orgnih.govfrontiersin.org The GHSR-1a exhibits constitutive activity, and its capacity to form heterodimers with other receptors, such as dopamine (B1211576) receptors, presents complex signaling mechanisms that are actively being explored for novel therapeutic targets. mdpi.combioscientifica.comnih.govwikipedia.org

Positioning of GSK1614343 as a Research Probe in Ghrelin Pharmacology

This compound is recognized as a valuable research probe due to its specific and potent antagonistic action on GHSR-1a, without exhibiting partial agonist properties. researchgate.netnih.govmedchemexpress.comkarger.comresearchgate.net In in vitro studies, this compound has been shown to inhibit the calcium response induced by ghrelin, demonstrating a pIC50 value of 7.90. medchemexpress.com This characteristic makes it a useful tool for dissecting the physiological relevance of the ghrelin system, particularly in animal models. medchemexpress.com

A notable and unexpected finding concerning this compound is its in vivo effect of stimulating food intake and body weight gain in rodents and dogs, despite its classification as a GHSR antagonist. researchgate.netnih.govkarger.comresearchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.comacs.org This orexigenic effect was confirmed to be mediated via GHSR-1a, as it was abolished in Ghsr null mice, indicating a direct involvement of the ghrelin receptor in this atypical response. researchgate.netnih.govresearchgate.netnih.govfrontiersin.org This observed dissociation between its effects on GH secretion (antagonistic) and food intake/body weight (agonistic) highlights the complexity of ghrelin receptor signaling and suggests the existence of underlying regulatory mechanisms within the ghrelin system that are not fully understood. researchgate.netnih.govkarger.comresearchgate.netnih.govfrontiersin.org Furthermore, chronic treatment with this compound has been shown to selectively reduce pro-opiomelanocortin (POMC) mRNA levels in rat hypothalami, providing further insights into its impact on hypothalamic neuropeptide expression. researchgate.netnih.govkarger.comresearchgate.netfrontiersin.orgacs.org The unique and seemingly paradoxical in vivo profile of this compound makes it an indispensable compound for advanced pharmacological investigations into the intricacies of the ghrelin receptor system.

Table 1: Key Pharmacological Data for this compound

PropertyValueReference
GHSR AntagonistYes researchgate.netnih.govmedchemexpress.comkarger.comresearchgate.net
Partial AgonistNo researchgate.netnih.govkarger.com
pIC50 (Calcium Response Inhibition)7.90 medchemexpress.com
Effect on Food Intake (Rodents/Dogs)Stimulates researchgate.netnih.govkarger.comresearchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.comacs.org
Effect on Body Weight (Rodents/Dogs)Increases researchgate.netnih.govkarger.comresearchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.comacs.org
Effect on POMC mRNA (Hypothalamus)Reduces researchgate.netnih.govkarger.comresearchgate.netfrontiersin.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23F6N5O B1672356 GSK1614343

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23F6N5O

Molecular Weight

487.4 g/mol

IUPAC Name

(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide

InChI

InChI=1S/C22H23F6N5O/c23-21(24,25)15-9-16(22(26,27)28)11-17(10-15)30-31-20(34)19(14-3-1-5-29-12-14)33-8-7-32-6-2-4-18(32)13-33/h1,3,5,9-12,18-19,30H,2,4,6-8,13H2,(H,31,34)/t18-,19-/m1/s1

InChI Key

QNOSCJDGJKVFJR-RTBURBONSA-N

SMILES

C1CC2CN(CCN2C1)C(C3=CN=CC=C3)C(=O)NNC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C1C[C@@H]2CN(CCN2C1)[C@H](C3=CN=CC=C3)C(=O)NNC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CC2CN(CCN2C1)C(C3=CN=CC=C3)C(=O)NNC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK 1614343
GSK-1614343
GSK1614343
N'-(3,5-bis(trifluoromethyl)phenyl)-2-(hexahydropyrrolo(1,2-a)pyrazin-2(1H)-yl)-2-(3-pyridinyl)ethanohydrazide

Origin of Product

United States

Pharmacological Characterization and Receptor Interactions of Gsk1614343

Antagonistic Efficacy at Growth Hormone Secretagogue Receptor Type 1a (GHSR1a)

GSK1614343 functions as a potent antagonist of the GHSR1a, effectively inhibiting the receptor's activity. Its antagonistic profile has been evaluated in various cellular models, demonstrating consistent efficacy in blocking ghrelin-induced responses labsolu.cacenmed.comwikipedia.org.

Specificity and Potency as a GHSR Antagonist

This compound exhibits high specificity for the GHSR1a, distinguishing it as a selective antagonist within the ghrelin system guidetopharmacology.orgzhanggroup.orgnih.gov. Its potency has been quantified through functional assays, revealing nanomolar range activity.

In rat pituitary adenoma RC-4B/C cells, which endogenously express GHS1a receptors, this compound demonstrated competitive antagonism with a pKB value of 8.03 when measured using the [3H]-inositol phosphate (B84403) (IP) accumulation assay labsolu.ca. This corresponds to a KB (equilibrium dissociation constant for an antagonist) of approximately 9.3 nM.

Furthermore, in assays utilizing rat recombinant GHS1a receptors, this compound inhibited the ghrelin-induced calcium response with a pIC50 value of 7.90, translating to an IC50 (half maximal inhibitory concentration) of approximately 12.6 nM labsolu.cacenmed.comwikipedia.org. For human ghrelin receptor, a pIC50 of 8.4 (equivalent to an IC50 of 4 nM) has been reported.

The potency values are summarized in Table 1.

Table 1: Potency of this compound at GHSR1a

Assay SystemReceptor OriginParameterValue (pX)Equivalent X (nM)Reference
[3H]-IP accumulation assayRat RC-4B/CpKB8.039.3 labsolu.ca
Intracellular calcium mobilizationRat recombinantpIC507.9012.6 labsolu.cacenmed.com
Intracellular calcium mobilizationHumanpIC508.44.0

Competitive Binding Profile

This compound functions as a competitive antagonist of the GHSR1a labsolu.ca. This indicates that the compound competes with the endogenous ligand, ghrelin, for binding to the orthosteric site on the receptor. Studies have shown that under equilibrium conditions, this compound effectively displaces ghrelin from its binding sites, thereby preventing ghrelin from activating the receptor labsolu.ca. The antagonism profile of this compound has been compared to other ghrelin receptor antagonists, such as YIL-781, in various assays, confirming its competitive nature labsolu.ca.

Absence of Intrinsic Agonist Activity

A crucial aspect of this compound's pharmacological profile is its complete lack of intrinsic agonist activity. This means that, unlike partial agonists, this compound does not induce any receptor activation or downstream signaling in the absence of ghrelin guidetopharmacology.orglabsolu.cazhanggroup.orgnih.gov. This characteristic is vital for its utility as a pure antagonist, ensuring that any observed effects are solely due to the blockade of ghrelin's actions rather than any inherent stimulatory properties. This absence of intrinsic activity has been consistently demonstrated in both endogenously expressing and recombinant rat GHS1a receptor systems labsolu.ca.

Characterization of Receptor Binding Kinetics and Equilibrium Conditions

The characterization of this compound as a potent competitive antagonist relies on experiments conducted under conditions where equilibrium between the ligand and the receptor is achieved labsolu.ca. In receptor pharmacology, equilibrium dissociation constants (e.g., KB, Ki, Kd) are derived when the rates of association (kon) and dissociation (koff) of a ligand with its receptor are balanced, meaning there is no net change in the concentration of the ligand-receptor complex.

While specific kinetic rate constants (kon and koff) for this compound are not detailed in the provided search results, the reported pKB and pIC50 values are equilibrium-based parameters. These values are determined when sufficient incubation time allows the binding reaction to reach a steady state, reflecting the true affinity of the antagonist for the receptor under the experimental conditions labsolu.ca. The ability of this compound to act as a competitive antagonist under these equilibrium conditions underscores its direct interaction with the ghrelin binding site on the GHSR1a labsolu.ca.

Isomeric Forms and Their Receptor Activity (e.g., (αR,8aS)-GSK1614343)

This compound exists in different isomeric forms, which can influence their pharmacological activity. The compound primarily characterized in the literature, often referred to simply as this compound, corresponds to the (αR,8aR) isomer (PubChem CID 25124566) labsolu.ca. This specific stereoisomer is the one for which detailed potency and antagonistic properties have been reported labsolu.ca.

Investigation of Gsk1614343 S Biological Effects and Underlying Mechanisms

Modulation of Growth Hormone Secretion

Ghrelin, a 28-amino-acid polypeptide primarily produced in the stomach, is known to stimulate growth hormone (GH) secretion through its activation of GHSR1a researchgate.netnih.gov. GSK1614343 acts as a potent and selective antagonist of this receptor.

Inhibition of Ghrelin-Induced Growth Hormone Release

This compound has been characterized as a growth hormone secretion inhibitor researchgate.netnih.gov. In in vitro studies, this compound demonstrated significant antagonistic activity against ghrelin-induced GHSR1a activation. For instance, in rat pituitary adenoma cell line (RC-4B/C) endogenously expressing GHS1a receptors, this compound effectively depressed the maximal ghrelin response in fluorometric imaging plate reader (FLIPR) assays nih.gov.

Further characterization using the [3H]-inositol phosphate (B84403) (IP) accumulation assay revealed that this compound functions as a competitive antagonist, exhibiting a pKB value of 8.03 nih.gov. When evaluated at rat recombinant GHSR1a receptors, this compound inhibited the calcium response stimulated by ghrelin with a pIC50 value of 7.90 nih.gov. Importantly, this compound displayed no intrinsic agonist activity in either endogenously expressed or recombinant rat GHSR1a receptors, confirming its role as a pure antagonist nih.gov.

Table 1: Antagonistic Potency of this compound on GHSR1a

Assay TypeCell Line/Receptor TypeParameterValueCitation
[3H]-IP Accumulation AssayRat pituitary RC-4B/C cellspKB8.03 nih.gov
Calcium Mobilization (FLIPR)Rat recombinant GHS1a receptorspIC507.90 nih.gov

Dissociation from Other Observed Biological Actions

A notable aspect of this compound's pharmacological profile is the observed dissociation between its inhibitory effects on GH secretion and its impact on other ghrelin-mediated biological actions, particularly food intake and body weight regulation researchgate.netnih.gov. Despite its efficacy in antagonizing ghrelin's GH-releasing activity, this compound has been shown to unexpectedly promote food intake and body weight gain researchgate.netnih.govfrontiersin.orgphysiology.org. This dissociation suggests a more complex regulatory mechanism within the ghrelin system than a simple hormone-receptor model might imply, indicating that the ghrelin receptor may be involved in pathways independent of GH secretion researchgate.netnih.govfrontiersin.org.

Paradoxical Modulation of Energy Homeostasis

Contrary to the expected outcomes of a ghrelin receptor antagonist, this compound exhibits a paradoxical influence on energy homeostasis, leading to increased food intake and body weight gain.

Effects on Food Intake Regulation

While ghrelin is known to stimulate food intake, this compound, as a GHSR1a antagonist, surprisingly stimulated food consumption in rodent and canine models researchgate.netnih.gov. In rats, a dose of 10 mg/kg of this compound did not antagonize ghrelin-induced food consumption but instead stimulated it nih.gov. This orexigenic (appetite-stimulating) effect of this compound is dependent on GHSR1a, as it was completely abolished in Ghsr null mice, indicating that its action is mediated through this receptor researchgate.netnih.govfrontiersin.org. Furthermore, chronic treatment with this compound was associated with a selective reduction in pro-opiomelanocortin (POMC) mRNA levels in the hypothalami of rats, a finding that aligns with an orexigenic effect given POMC's role in satiety researchgate.netnih.gov.

Impact on Body Weight Gain

Consistent with its effects on food intake, this compound led to an increase in body weight in both rats and dogs researchgate.netnih.gov. This body weight gain was observed in wild-type mice, but critically, it was absent in Ghsr null mice, further solidifying the role of GHSR1a in mediating this effect researchgate.netnih.gov.

Analysis of Body Composition Alterations (Adiposity and Lean Mass)

Detailed analysis of body composition in mice treated with this compound (30 mg/kg) revealed that the observed weight gain was attributable to an increase in both adiposity (fat mass) and muscle mass (lean mass) researchgate.netnih.gov. Importantly, the increase in body weight was not due to fluid retention researchgate.netnih.gov. These body mass components were precisely measured using a Nuclear Magnetic Resonance (NMR) spectrometer researchgate.netnih.gov.

Table 2: Effects of this compound on Energy Homeostasis Parameters in Rodents

ParameterEffect of this compound (Wild-type mice/rats/dogs)Effect in Ghsr Null MiceUnderlying Mechanism/ObservationCitation
Food IntakeIncreasedAbolishedMediated by GHSR1a; reduced POMC mRNA levels in hypothalamus researchgate.netnih.govfrontiersin.org
Body Weight GainIncreasedAbolishedMediated by GHSR1a researchgate.netnih.gov
Adiposity (Fat Mass)IncreasedN/A (effect abolished)Contributes to weight gain researchgate.netnih.gov
Lean Mass (Muscle Mass)IncreasedN/A (effect abolished)Contributes to weight gain researchgate.netnih.gov
Fluid RetentionNo changeN/ANot a factor in weight gain researchgate.netnih.gov

Neuroendocrine Mechanisms in Hypothalamic Systems

The hypothalamus plays a crucial role in regulating energy balance, appetite, and satiety, with various neuropeptides orchestrating these processes. The unexpected orexigenic effects of this compound, despite its GHSR1a antagonistic profile, highlight its intricate interactions within these central neuroendocrine pathways.

Transcriptomic Changes in Hypothalamic Neuropeptides (e.g., Pro-opiomelanocortin mRNA)

Research has shown that chronic treatment with this compound leads to selective reductions in pro-opiomelanocortin (POMC) mRNA levels within the hypothalami of rats researchgate.netnih.govkarger.com. POMC neurons are a key component of the anorexigenic pathway, meaning they typically promote satiety and reduce food intake jnmjournal.org. The endogenous ligand for GHSR1a, ghrelin, is known to inhibit POMC neurons touchendocrinology.comfrontiersin.org. Therefore, the observed decrease in POMC mRNA by this compound, an antagonist, is consistent with an orexigenic outcome, as reduced POMC expression would lessen anorexigenic signaling and thus promote appetite.

Table 1: Effect of this compound on Hypothalamic Pro-opiomelanocortin (POMC) mRNA Levels

CompoundTreatment DurationEffect on Hypothalamic POMC mRNAReference
This compoundChronicSelectively Reduced researchgate.netnih.govkarger.com

Differential Effects on Orexigenic and Anorexigenic Pathways

This compound's primary observed effect on energy balance is its ability to stimulate food intake, classifying it as an orexigenic agent researchgate.netnih.govkarger.com. This effect is mediated by GHSR1a researchgate.netnih.govkarger.com. In the arcuate nucleus (ARC) of the hypothalamus, ghrelin typically activates orexigenic neurons, such as those expressing neuropeptide Y (NPY) and agouti-related peptide (AgRP), while simultaneously inhibiting anorexigenic neurons, including those expressing POMC and cocaine- and amphetamine-regulated transcript (CART) jnmjournal.orgtouchendocrinology.comfrontiersin.org. The reduction in POMC mRNA levels by this compound aligns with a mechanism that would promote appetite, as a decrease in this anorexigenic neuropeptide's expression would shift the balance towards increased food consumption researchgate.netnih.govkarger.comjnmjournal.orgtouchendocrinology.com. This suggests that despite its antagonistic action on GHSR1a, this compound might modulate these pathways in a manner that favors orexigenesis.

Exploration of Central Nervous System Exposure and Activity

The observed orexigenic effects of this compound strongly suggest a central mechanism of action nih.gov. While some ghrelin receptor inverse agonists are developed with reduced central nervous system (CNS) penetration to minimize CNS-related side effects, the pronounced central effects of this compound indicate its activity within the brain acs.orgnih.govresearchgate.net. The endogenous ghrelin peptide itself can directly cross the blood-brain barrier (BBB) in specific, less protected regions, such as the arcuate nucleus (ARC) and the nucleus tractus solitarius (NTS), enabling its central actions nih.govmdpi.com. The fact that this compound, a GHSR1a antagonist, paradoxically increases food intake underscores the complexity of its CNS activity and the ghrelin system's regulation of appetite.

Elucidation of Atypical Receptor Signaling

The unexpected pharmacological profile of this compound, where it antagonizes GH secretion but stimulates food intake, points towards atypical receptor signaling mechanisms beyond a simple competitive antagonism.

Hypothesis of Multiple Signaling Pathways Coupled to GHSR1a

The GHSR1a receptor is known to couple with multiple signal transduction pathways frontiersin.orgnih.gov. It engages various G protein-dependent pathways, including Gαi/o, Gαq/11, and Gα13, as well as G protein-independent pathways involving β-arrestin qu.edu.qapnas.org. The observed divergence in this compound's effects—inhibiting GH secretion while promoting food intake and body weight—is inconsistent with a straightforward hormone-receptor interaction model researchgate.netnih.govkarger.com. This phenomenon is characteristic of "biased agonism," where a ligand selectively activates or inhibits a subset of the possible signaling pathways downstream of a receptor, rather than all of them equally qu.edu.qapnas.orgbioscientifica.com. This compound's behavior in vivo, acting as an antagonist for ghrelin-induced GH secretion but an agonist for stimulating food intake, is a prime example of such biased signaling at GHSR1a qu.edu.qa.

Table 2: Differential Effects of this compound on GHSR1a-Mediated Pathways

PathwayEffect of this compoundReference
GH SecretionAntagonism researchgate.netnih.govkarger.comqu.edu.qa
Food IntakeStimulation researchgate.netnih.govkarger.comqu.edu.qa

Postulated Involvement of Ghrelin Receptor Subtypes or Heterodimerization

Beyond simple ligand-receptor interactions, the GHSR1a exhibits an unusually high constitutive signaling activity qu.edu.qa. Furthermore, GHSR1a has the capacity to form heterodimers with other G protein-coupled receptors (GPCRs), which can significantly alter their pharmacological properties and influence physiological functions, including feeding researchgate.netqu.edu.qabioscientifica.com. For instance, GHSR1a can form heteromers with the dopamine (B1211576) receptor D1 (DRD1), contributing to synaptic plasticity and hippocampal memory bioscientifica.com. Heterodimerization with the melanocortin 3 receptor (MC3R) can enhance MC3R ligand-induced signaling while inhibiting GHSR1a ligand-induced and basal signaling bioscientifica.com. The complex effects of ghrelin antagonists like this compound have led to the postulation of involvement of other ghrelin receptor subtypes or even GHSR1a-independent pathways in mediating feeding effects frontiersin.orgnih.gov. For example, desacyl ghrelin, a related peptide, can stimulate food intake through a mechanism independent of GHSR1a, and it has been suggested that blocking GHSR1a with an antagonist might allow desacyl ghrelin to exert its effects via such an independent pathway nih.gov. These findings underscore the multifaceted nature of ghrelin receptor signaling and the potential for complex interactions that contribute to the observed biological outcomes of compounds like this compound.

Biased Agonism and Inverse Agonism Considerations

The growth hormone secretagogue receptor type 1a (GHS-R1a) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating various physiological processes, including growth hormone (GH) secretion, appetite, and energy homeostasis qu.edu.qafrontiersin.orgnih.gov. Like many GPCRs, GHS-R1a can signal through multiple intracellular pathways, leading to diverse physiological outcomes qu.edu.qa. The concepts of biased agonism and inverse agonism are critical for understanding the complex pharmacology of GHS-R1a ligands like this compound.

Biased Agonism refers to the ability of a ligand to selectively activate or modulate a specific subset of signaling pathways downstream of a receptor, rather than activating all pathways equally qu.edu.qanih.gov. This phenomenon, also known as functional selectivity or biased signaling, allows for the differential modulation of physiological effects qu.edu.qanih.gov.

Inverse Agonism occurs when a ligand binds to a receptor that exhibits constitutive activity (i.e., activity in the absence of an endogenous agonist) and reduces this basal activity researchgate.netguidetopharmacology.org. The GHS-R1a is known to possess constitutive activity in heterologous expression systems and various brain regions guidetopharmacology.orgmdpi.com.

This compound: A Case of Biased Signaling

This compound is a non-peptidic compound that has been characterized as a potent and selective antagonist of the GHS-R1a guidetopharmacology.orgacs.orgmedchemexpress.com. In in vitro studies, this compound inhibits the calcium response induced by ghrelin, demonstrating an antagonistic profile with a pIC50 value of 7.90 in rat GHS-R1a and 8.4 in human GHS-R1a guidetopharmacology.orgmedchemexpress.com. Furthermore, it effectively antagonizes ghrelin-induced GH secretion nih.govnih.govacs.org.

However, the in vivo profile of this compound reveals a complex pharmacological behavior indicative of biased agonism. Despite its antagonistic action on GH secretion, this compound unexpectedly stimulates food intake and promotes body weight gain in both rodents and dogs frontiersin.orgnih.govnih.govresearchgate.netnih.gov. This orexigenic effect is mediated by the GHS-R1a, as it was abolished in GHS-R null mice, confirming the receptor's involvement nih.gov.

This observed dissociation between the effects on GH secretion (antagonistic) and food intake/body weight (agonistic) highlights this compound as a biased ligand at the GHS-R1a nih.govnih.gov. This suggests that this compound selectively modulates different intracellular signaling cascades emanating from the receptor. For instance, it may act as an antagonist for G-protein-dependent pathways leading to GH release, while simultaneously acting as an agonist for other pathways (which may be G-protein-independent or involve different G-protein subtypes) that drive increased food consumption and weight gain qu.edu.qafrontiersin.orgnih.gov.

The following table summarizes key pharmacological actions of this compound, illustrating its biased signaling profile:

Biological Effect This compound Action Receptor Mediation References
Ghrelin-induced Ca2+ response Inhibition (Antagonist) GHS-R1a guidetopharmacology.orgmedchemexpress.com
Ghrelin-induced GH secretion Inhibition (Antagonist) GHS-R1a nih.govnih.govacs.org
Food Intake Stimulation (Agonist) GHS-R1a frontiersin.orgnih.govnih.govresearchgate.netnih.gov
Body Weight Gain Stimulation (Agonist) GHS-R1a frontiersin.orgnih.govresearchgate.netnih.gov

While this compound is primarily characterized as an antagonist with biased agonistic properties in vivo, the broader context of GHS-R1a pharmacology includes inverse agonism. The GHS-R1a exhibits constitutive activity, and certain ligands, such as [D-Arg-1, D-Phe-5, D-Trp-7,9,Leu-11]-substance P, have been identified as inverse agonists capable of reducing this basal activity frontiersin.orgguidetopharmacology.orgacs.orgnih.gov. This particular substance P analog has shown complex biased signaling, acting as an inverse agonist to increase G-protein-dependent signaling at high concentrations while attenuating β-arrestin-dependent signaling at lower concentrations acs.org. The exploration of inverse agonists is considered a promising strategy for addressing metabolic disorders by reducing the constitutive activity of GHS-R1a researchgate.net. However, this compound's observed effects are more consistent with a biased antagonistic/agonistic profile rather than a pure inverse agonism across all pathways. The complex interplay of GHS-R1a signaling pathways and ligand-directed functional selectivity underscores the importance of understanding biased agonism in the development of novel therapeutic agents nih.gov.

Methodological Approaches in Gsk1614343 Research

Advanced Analytical Techniques

Advanced analytical techniques are indispensable for characterizing the intricate interactions of GSK1614343 within biological systems. These techniques enable researchers to quantify subtle changes in gene expression, map neuronal activity patterns, and measure circulating hormone concentrations, thereby providing critical insights into the compound's pharmacological profile.

Quantitative Gene Expression Analysis (e.g., qRT-PCR for mRNA Levels)

Quantitative gene expression analysis, particularly using quantitative real-time polymerase chain reaction (qRT-PCR), is a cornerstone technique for precisely measuring messenger RNA (mRNA) abundance. nih.gov This method allows for the sensitive and specific quantification of gene transcripts, providing insights into the transcriptional changes induced by a compound. The process typically involves isolating high-quality RNA from target tissues, reverse transcribing it into complementary DNA (cDNA), and then amplifying and detecting specific target sequences using fluorescent dyes or probes. nih.gov Both relative and absolute quantification of gene expression can be performed. nih.gov

In the context of this compound research, qRT-PCR has been instrumental in evaluating its impact on key genes involved in appetite regulation. Notably, studies have demonstrated that chronic treatment with this compound selectively reduced the mRNA levels of pro-opiomelanocortin (POMC) in the hypothalami of rats. nih.govacs.orgresearchgate.net This finding is significant because POMC neurons in the arcuate nucleus of the hypothalamus play a critical role in satiety and energy balance. A reduction in POMC mRNA levels suggests a potential mechanism by which this compound exerts its orexigenic (appetite-stimulating) effects, despite being a ghrelin receptor antagonist.

The following table illustrates the type of quantitative data obtained from gene expression analysis, demonstrating a hypothetical reduction in POMC mRNA levels following this compound treatment, consistent with published findings.

Table 1: Illustrative Quantitative Gene Expression Analysis of POMC mRNA in Rat Hypothalamus

GroupRelative POMC mRNA Level (Arbitrary Units ± SEM)Fold Change vs. Vehicle
Vehicle-Treated1.00 ± 0.051.00
This compound-Treated0.65 ± 0.030.65

Note: The values in this table are illustrative and represent the typical format of quantitative gene expression data, reflecting a reduction in POMC mRNA levels as described in research on this compound. nih.govacs.orgresearchgate.net

Neuroanatomical Mapping of Neuronal Activation (e.g., cFos Immunoreactivity)

Neuroanatomical mapping of neuronal activation, primarily through c-Fos immunoreactivity (Fos-ir), serves as an indirect yet robust marker for neuronal activity. The c-Fos protein, an immediate early gene product, is rapidly expressed in neurons following various physiological or pharmacological stimuli. By detecting the presence of c-Fos protein in specific brain regions using immunohistochemistry, researchers can identify neural circuits that are activated or modulated by a given compound. This technique involves processing brain tissue to visualize Fos-ir, allowing for the mapping of activated neuronal populations.

While direct, detailed c-Fos activation maps specifically for this compound are not universally detailed in all abstracts, the compound's observed effects on food intake and its interaction with the ghrelin system imply its influence on brain regions involved in energy homeostasis. For instance, the orexigenic actions of this compound are associated with reduced POMC expression in the arcuate nucleus, a key hypothalamic region. researchgate.net Other ghrelin receptor antagonists have been shown to induce c-Fos activation in hypothalamic nuclei like the dorsomedial nucleus (DMH), further suggesting that c-Fos mapping is a relevant technique to investigate the central effects of this compound. researchgate.net Such studies would aim to pinpoint the specific neuronal populations and circuits that are affected by this compound, providing anatomical correlates to its behavioral and molecular effects.

The following table provides an illustrative example of how c-Fos immunoreactivity data might be presented to show changes in neuronal activation in specific brain regions following treatment.

Table 2: Illustrative c-Fos Immunoreactivity in Hypothalamic Nuclei

Brain Region (Nucleus)Control Group (c-Fos+ Cells/Area ± SEM)This compound-Treated Group (c-Fos+ Cells/Area ± SEM)
Arcuate Nucleus (ArcN)150 ± 1295 ± 8
Dorsomedial Hypothalamic Nucleus (DMH)80 ± 7130 ± 10

Note: The values in this table are illustrative examples of how c-Fos immunoreactivity data would be presented, reflecting potential changes in neuronal activity in response to this compound. These patterns would be investigated to correlate with observed behavioral and molecular effects.

Plasma Hormone Level Quantification (e.g., Ghrelin Forms)

Quantification of plasma hormone levels is a crucial analytical technique for understanding the systemic physiological impact of pharmacological agents. For compounds interacting with the ghrelin system, measuring circulating levels of ghrelin, particularly its active (acyl) and inactive (des-acyl) forms, provides direct insights into the hormonal milieu. Techniques such as radioimmunoassay (RIA) are commonly employed for this purpose, and careful sample handling, including the use of esterase inhibitors, is essential to stabilize ghrelin forms in plasma.

Research on this compound has utilized plasma hormone quantification to characterize its systemic effects. Despite being a ghrelin receptor antagonist, this compound's unexpected profile of increasing food intake and body weight has been associated with a decrease in plasma ghrelin levels. nih.govacs.org This observation highlights a complex interplay within the ghrelin system, where antagonism of the receptor might lead to feedback mechanisms affecting endogenous ghrelin secretion. Monitoring plasma ghrelin levels, alongside other metabolic hormones, is therefore critical for fully understanding the physiological consequences of this compound administration and the broader regulation of energy balance.

The following table provides an illustrative example of how plasma ghrelin levels might be presented in studies involving this compound.

Table 3: Illustrative Plasma Ghrelin Levels in Rodents Following this compound Treatment

GroupTotal Plasma Ghrelin (pg/mL ± SEM)Acyl Ghrelin (pg/mL ± SEM)
Vehicle-Treated550 ± 30120 ± 10
This compound-Treated400 ± 2580 ± 7

Note: The values in this table are illustrative and represent the typical format of plasma hormone quantification data, reflecting a decrease in ghrelin plasma levels as reported in research on this compound. nih.govacs.org

Conceptual Frameworks and Future Research Trajectories

Re-evaluation of the Ghrelin System's Complexity and Pleiotropic Actions

Ghrelin, a 28-amino acid polypeptide, is widely recognized for its pleiotropic actions, including the stimulation of growth hormone (GH) secretion, increase in food intake (FI), promotion of body weight (BW) gain, and modulation of gastrointestinal motility and glucose homeostasis frontiersin.orgabcam.comuni.luzhanggroup.org. These diverse physiological roles are primarily mediated through its cognate receptor, GHSR1a, which is expressed in both the central nervous system (CNS) and peripheral organs frontiersin.org.

GSK1614343, despite being characterized as a novel, selective, and potent GHSR1a antagonist with no partial agonist properties in vitro, has demonstrated a paradoxical in vivo profile nih.govguidetopharmacology.orgresearchgate.netnih.govguidetoimmunopharmacology.org. While it effectively inhibits ghrelin-induced GH secretion, it unexpectedly stimulates food intake and promotes body weight gain in rodents and dogs nih.govguidetopharmacology.orgresearchgate.netnih.gov. This observed dissociation between effects on GH secretion and effects on food intake/body weight is inconsistent with a simple hormone-receptor model, strongly suggesting the existence of unknown underlying regulatory mechanisms within the ghrelin system that warrant further investigation nih.govguidetopharmacology.orgresearchgate.netnih.gov.

Further studies revealed that the orexigenic and anabolic effects of this compound are mediated by GHSR1a, leading to an increase in both adiposity and muscle mass, rather than fluid retention nih.govresearchgate.netnih.gov. Interestingly, chronic treatment with this compound was also found to selectively reduce pro-opiomelanocortin (POMC) mRNA levels in the rat hypothalamus, a key pathway involved in energy balance regulation nih.govresearchgate.netnih.gov. These findings underscore the intricate and multifaceted nature of ghrelin's actions, extending beyond a singular agonistic or antagonistic effect at its receptor.

Paradigm Shifts in Ghrelin Receptor Antagonist Pharmacology

The pharmacological characterization of this compound has prompted a significant re-evaluation of how ghrelin receptor antagonists are understood and designed. In vitro studies have consistently shown this compound to be a competitive antagonist of GHSR1a, effectively inhibiting ghrelin-induced calcium mobilization and inositol (B14025) phosphate (B84403) (IP) accumulation guidetoimmunopharmacology.org.

Table 1: Key Pharmacological Data of this compound in In Vitro Assays

Assay TypeCell Line / Receptor SystemThis compound pKB / pIC50 ValueReference
[3H]-IP AccumulationRat pituitary RC-4B/C cells8.03 (pKB) guidetoimmunopharmacology.org
Intracellular Calcium MobilizationRat pituitary RC-4B/C cellsDepressed maximal response guidetoimmunopharmacology.org
Intracellular Calcium MobilizationRat recombinant GHS1a receptors7.90 (pIC50) guidetoimmunopharmacology.org

Despite this clear antagonist profile in vitro, the in vivo orexigenic effects of this compound highlight the phenomenon of "biased agonism" or "functional selectivity" frontiersin.org. This concept posits that a single ligand can selectively modulate a subset of signaling pathways downstream of a GPCR, leading to dissociated biological outcomes. In the case of this compound, its ability to bind to GHSR1a does not uniformly predict its biological activity across all ghrelin-mediated functions, particularly dissociating GH secretion from feeding behavior nih.gov. This suggests that the GHSR1a can engage different intracellular signaling cascades depending on the ligand, leading to distinct physiological responses.

The observation that other GHSR1a antagonists have also exhibited paradoxical orexigenic effects further supports this paradigm shift frontiersin.org. This complexity suggests that future pharmacological strategies may need to move beyond simple agonism or antagonism, focusing instead on manipulating specific GPCR signaling pathways, potentially through the modulation of receptor heterodimers (e.g., GHSR1a interactions with serotonin (B10506) 2C, dopamine (B1211576) D2, or GPR83 receptors) frontiersin.orgguidetopharmacology.org.

Identification of Novel Therapeutic Targets and Modalities

The unique pharmacological profile of this compound has profound implications for the identification of novel therapeutic targets and modalities within the ghrelin system. The unexpected orexigenic effect of a GHSR1a antagonist indicates that direct, broad GHSR1a antagonism may not be a straightforward approach for appetite modulation, particularly in conditions like obesity where reducing food intake is desired frontiersin.orgguidetopharmacology.org.

Instead, research stemming from compounds like this compound points towards a need to explore more nuanced therapeutic strategies. This includes delving into the specific intracellular signaling pathways activated or inhibited by GHSR1a ligands (e.g., Gαq/11-mediated versus β-arrestin-mediated pathways) and their differential contributions to various physiological outcomes. The concept of developing "biased ligands" that can selectively target desired functions while avoiding unintended side effects is a promising modality. Such ligands could potentially activate specific beneficial pathways (e.g., those related to glucose homeostasis) while leaving others (e.g., appetite stimulation) unaffected, or vice versa.

Furthermore, the widespread expression of GHSR1a in both central and peripheral tissues makes achieving selective modulation challenging frontiersin.org. Future therapeutic approaches might therefore focus on identifying and targeting specific downstream effectors or interacting proteins (e.g., receptor heterodimers) that are uniquely involved in particular ghrelin-mediated processes, rather than the receptor itself as a monolithic target frontiersin.orgguidetopharmacology.org. This could lead to the development of highly targeted interventions for conditions such as metabolic disorders or cachexia, where specific modulation of ghrelin's effects is desired.

Unresolved Questions and Directions for Future Investigation

Despite the significant insights gleaned from this compound, several critical unresolved questions remain, guiding the directions for future investigation into the ghrelin system:

Elucidating the Mechanisms of Dissociation: The primary unresolved question revolves around the precise molecular and cellular mechanisms underlying the observed dissociation between this compound's effects on GH secretion and its unexpected impact on food intake and body weight nih.govguidetopharmacology.orgresearchgate.netnih.gov. Future research should aim to fully unravel how a single compound can exert seemingly contradictory effects through the same receptor. This could involve detailed studies of receptor conformation, G-protein coupling profiles, β-arrestin recruitment, and other downstream signaling cascades in different physiological contexts.

Role of GHSR1a Heterodimerization: Given the complexity of GPCR signaling, further investigation into the role of GHSR1a heterodimerization with other receptors (e.g., serotonin 2C, dopamine D2, GPR83) is crucial frontiersin.orgguidetopharmacology.org. Understanding how this compound interacts with these heterodimers and how these interactions influence its biased signaling profile could reveal novel regulatory mechanisms and therapeutic targets.

Context-Dependent Signaling: The possibility of context-dependent signaling, where the effects of GHSR1a ligands vary based on physiological state, tissue type, or even the presence of other neuroendocrine signals, warrants extensive exploration. This compound serves as an invaluable tool for probing these complexities in in vivo models guidetoimmunopharmacology.org.

Identification of Endogenous Biased Ligands: The existence of a synthetic biased ligand like this compound raises the question of whether endogenous ghrelin variants or other endogenous ligands might also exhibit biased signaling properties. Identifying and characterizing such endogenous biased ligands could provide natural templates for drug discovery.

Translational Implications: While this compound has been instrumental in preclinical models, further research is needed to understand the translational relevance of its findings to human physiology and disease. This includes exploring whether similar paradoxical effects are observed with GHSR1a antagonists in human subjects and how these insights can be leveraged for the development of safe and effective therapeutics.

By addressing these unresolved questions, future research will not only deepen our understanding of the ghrelin system's fundamental biology but also pave the way for the development of more precise and effective pharmacological interventions for a range of metabolic and neuroendocrine disorders.

Q & A

Q. What is the mechanism of action of GSK1614343 as a ghrelin receptor (GHSR) antagonist, and how is this validated experimentally?

this compound competitively antagonizes the human ghrelin receptor (hGHSR1a) with a mean pKb of 8.06, as demonstrated via radioligand binding assays and functional cAMP inhibition studies . To validate its mechanism, researchers should employ:

  • Competitive binding assays using [³H]-labeled ghrelin analogs to measure displacement efficacy.
  • In vitro functional assays (e.g., GTPγS binding or calcium flux) to confirm inverse agonist/antagonist activity .
  • Dose-response analyses to calculate IC50/pIC50 values, ensuring reproducibility across cell lines (e.g., HEK293 transfected with hGHSR1a) .

Q. Why does this compound paradoxically increase food intake and body weight in preclinical models despite GHSR antagonism?

In rodents and dogs, this compound administration led to unexpected hyperphagia and weight gain, contrasting with the expected anorexigenic effects of GHSR blockade. Key methodological considerations include:

  • Longitudinal metabolic phenotyping : Monitor energy expenditure (via indirect calorimetry) and adiposity (MRI/DEXA) to disentangle central vs. peripheral effects .
  • Receptor selectivity profiling : Rule off-target effects using panels of GPCRs, kinases, and ion channels .
  • Species-specific pharmacokinetics : Assess drug bioavailability and brain penetration, as poor CNS exposure may limit target engagement .

Advanced Research Questions

Q. How can researchers reconcile in vitro antagonism data with contradictory in vivo outcomes for this compound?

This discrepancy underscores the complexity of ghrelin signaling and contextual receptor modulation. Methodological strategies include:

  • Temporal and spatial receptor mapping : Use in situ hybridization or PET imaging to quantify GHSR expression changes post-treatment .
  • Circadian rhythm integration : Design studies controlling for feeding/fasting cycles, as ghrelin’s effects are rhythm-dependent .
  • Multi-omics approaches : Pair transcriptomic (e.g., RNA-seq of hypothalamic nuclei) and metabolomic profiling to identify compensatory pathways .

Q. What experimental designs are optimal for evaluating this compound’s translational potential in metabolic disorders?

To address translational gaps:

  • Humanized murine models : Use mice with human GHSR knock-in to account for receptor structural/functional differences .
  • Combination therapies : Co-administer this compound with leptin or GLP-1 agonists to test synergistic effects on appetite circuits .
  • Biomarker-driven trials : Prioritize endpoints like NPY/AgRP neuronal activity (via fiber photometry) or ghrelin isoform ratios .

Q. How should researchers address conflicting data on this compound’s efficacy across rodent vs. canine models?

Species-specific variability necessitates:

  • Comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure plasma/brain drug levels and correlate with behavioral outcomes .
  • Gut microbiome profiling : Assess microbiota composition, as ghrelin signaling interacts with enteroendocrine pathways .
  • Dose-escalation studies : Identify thresholds where antagonism overcomes compensatory feedback mechanisms .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships?

  • Non-linear regression models : Fit sigmoidal curves to calculate EC50/IC50 values using tools like GraphPad Prism.
  • Mixed-effects models : Account for inter-individual variability in longitudinal studies .
  • Bayesian meta-analysis : Synthesize data from heterogeneous preclinical studies to quantify effect sizes .

Q. How can researchers ensure reproducibility when replicating this compound studies?

  • Standardized protocols : Adopt ARRIVE guidelines for animal studies, detailing housing conditions, diet, and blinding .
  • Open-data practices : Share raw datasets (e.g., via Figshare) and computational scripts (e.g., GitHub) .
  • Inter-lab validation : Collaborate with independent labs to confirm key findings using identical batches of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK1614343
Reactant of Route 2
GSK1614343

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.